4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one
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Overview
Description
4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a furan ring substituted with a hydroxybutynyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of furan with a suitable butynyl halide, followed by hydrolysis to introduce the hydroxy group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to facilitate the alkylation and hydrolysis steps. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or water.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in ethanol or methanol.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) in solvents like acetic acid or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of 4-(4-Oxobut-1-yn-1-yl)furan-2(5H)-one.
Reduction: Formation of 4-(4-Hydroxybut-1-en-1-yl)furan-2(5H)-one or 4-(4-Hydroxybutyl)furan-2(5H)-one.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxybutynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one: Unique due to the presence of both a furan ring and a hydroxybutynyl group.
4-(4-Hydroxybut-1-en-1-yl)furan-2(5H)-one: Similar structure but with an alkene instead of an alkyne.
4-(4-Hydroxybutyl)furan-2(5H)-one: Similar structure but with an alkane instead of an alkyne.
Uniqueness
This compound is unique due to its combination of a furan ring and a hydroxybutynyl group, which imparts distinct chemical reactivity and potential applications. The presence of the alkyne moiety allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
920531-31-3 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(4-hydroxybut-1-ynyl)-2H-furan-5-one |
InChI |
InChI=1S/C8H8O3/c9-4-2-1-3-7-5-8(10)11-6-7/h5,9H,2,4,6H2 |
InChI Key |
PFQBUDGWRIMNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O1)C#CCCO |
Origin of Product |
United States |
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